2,3-O-Carbonyl-A-D-mannopyranose
Overview
Description
2,3-O-Carbonyl-A-D-mannopyranose is a modified sugar derived from D-mannose. It is a cyclic carbonate ester of mannose, characterized by the presence of a carbonyl group at the 2,3-position of the mannopyranose ring. This compound is widely used in various scientific fields due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-O-Carbonyl-A-D-mannopyranose can be synthesized from D-mannose through a series of chemical reactionsOne common method involves the use of phosgene or triphosgene as the carbonylating agent under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-O-Carbonyl-A-D-mannopyranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The carbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,3-O-Carbonyl-A-D-mannopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of oligosaccharides and polysaccharides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: It plays a role in the development of drugs targeting diseases such as diabetes, cancer, and cardiovascular disorders.
Industry: The compound is utilized in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-O-Carbonyl-A-D-mannopyranose involves its interaction with specific molecular targets and pathways. The carbonyl group at the 2,3-position allows the compound to participate in various biochemical reactions, influencing processes such as glycosylation and protein modification. These interactions can modulate cellular functions and contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-O-Carbonyl-1,4,6-tri-O-acetyl-α-D-mannopyranose: Another derivative of mannose with additional acetyl groups.
2,3-O-Carbonyl-α-D-glucopyranose: A similar compound derived from glucose instead of mannose.
Uniqueness
2,3-O-Carbonyl-A-D-mannopyranose is unique due to its specific carbonylation at the 2,3-position, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise modifications of carbohydrate structures .
Properties
IUPAC Name |
(3aS,4S,6R,7R,7aS)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPSKQDMZPNHOX-PQMKYFCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C2C(C(O1)O)OC(=O)O2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)O)OC(=O)O2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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